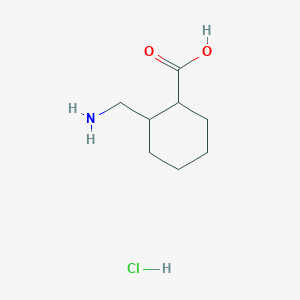

rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, cis

Description

rac-(1R,2S)-2-(Aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, cis, is a bicyclic compound featuring a cyclohexane ring with a carboxylic acid group at position 1 and an aminomethyl (-CH2NH2) substituent at position 2 in a cis spatial arrangement. The "rac" designation indicates a racemic mixture of enantiomers (1R,2S and 1S,2R). Its molecular formula is C8H16ClNO2 (MW: 193.67 g/mol), with a purity ≥95% reported in synthesis protocols .

This compound’s structural features—the rigid cyclohexane backbone, ionizable carboxylic acid, and primary amine—make it a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula |

C8H16ClNO2 |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

2-(aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H |

InChI Key |

QRLXIGLBXUFGCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)CN)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target molecule’s cis-1,2-disubstituted cyclohexane core necessitates strategic bond formation to ensure stereochemical fidelity. Retrosynthetically, the carboxylic acid and aminomethyl groups derive from functionalization of a cyclic ketone precursor. A plausible route involves:

Key Intermediate: Ethyl 2-Oxocyclohexanecarboxylate

Analogous to cyclopentane systems, ethyl 2-oxocyclohexanecarboxylate serves as a versatile precursor. Its ketone group enables reductive amination, while the ester permits subsequent hydrolysis to the carboxylic acid.

Stepwise Preparation Methodology

Reductive Amination for Cis-Aminomethyl Installation

The critical stereochemical step involves reductive amination using a chiral amine auxiliary. For cyclopentane analogs, (S)-α-phenylethylamine has been employed to induce diastereoselectivity:

- Condensation : Ethyl 2-oxocyclohexanecarboxylate reacts with (S)-α-phenylethylamine in toluene under azeotropic water removal.

- Reduction : Sodium borohydride reduces the imine intermediate, yielding a cis-aminomethyl adduct.

Table 1: Optimization of Reductive Amination Conditions

| Parameter | Optimal Value | Impact on Diastereoselectivity |

|---|---|---|

| Temperature | 0–5°C | Minimizes epimerization |

| Reducing Agent | NaBH4 | Moderate selectivity |

| Chiral Auxiliary | (S)-α-Phenylethylamine | Induces cis configuration |

Diastereomeric Salt Resolution

Racemic mixtures are resolved via diastereomeric salt formation with chiral acids. For cyclopentane derivatives, (2S,3S)-2,3-dibenzoyl-d-tartaric acid (DBTA) achieves high enantiomeric excess (>98% ee):

- Salt Formation : The crude amine is treated with DBTA in acetonitrile, precipitating the less soluble diastereomer.

- Recrystallization : Repeated crystallizations from acetonitrile/water enhance purity.

Challenges :

Hydrolysis and Salt Formation

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed under acidic conditions to avoid racemization:

Hydrochloride Salt Preparation

The free amino acid is treated with HCl gas in ethanol, yielding the hydrochloride salt:

- Precipitation : Cold diethyl ether induces crystallization.

- Purity : >99% by HPLC (reported for cyclopentane analogs).

Analytical Characterization

Spectroscopic Validation

Chiral Purity Assessment

- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers.

- Optical Rotation : [α]D20 values distinguish (1R,2S) from (1S,2R).

Industrial-Scale Considerations

Catalytic Hydrogenation

Palladium-on-carbon (10% Pd/C) facilitates auxiliary removal under hydrogen:

Solvent Recycling

- Ethanol Recovery : Distillation reclaims >90% solvent.

- Waste Minimization : Aqueous washes are neutralized for safe disposal.

Challenges and Mitigation Strategies

Epimerization Risks

Byproduct Formation

- N-alkylation : Competing during reductive amination.

- Mitigation : Excess amine and controlled stoichiometry.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, cis undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, cis has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cis-2-Aminocyclohexane-1-carboxylic Acid Hydrochloride (CAS 57266-55-4)

Structural Differences: Lacks the aminomethyl group; instead, it has a primary amine directly attached at position 2. Properties: Molecular formula C7H14ClNO2 (MW: 179.65 g/mol). No melting point (mp) data is provided, but its trans isomer (CAS 5691-19-0) has a high mp of 274–278°C . Applications: Used in peptide mimetics and as a chiral resolving agent .

Ethyl cis-2-Amino-1-cyclohexanecarboxylate Hydrochloride (CAS 2724641)

Structural Differences: Ethyl ester replaces the carboxylic acid, and the amine is at position 2. Properties: Molecular formula C9H18ClNO2 (MW: 207.70 g/mol). The ester group increases lipophilicity, making it suitable for prodrug formulations. It is moisture-sensitive and requires storage under inert conditions . Applications: Intermediate in synthesizing protected amino acids for medicinal chemistry .

Cis-2-Aminocyclohexanol Hydrochloride (CAS 200352-28-9)

Structural Differences: Hydroxyl (-OH) replaces the carboxylic acid. Properties: Molecular formula C6H14ClNO (MW: 151.63 g/mol), mp 186–190°C . The hydroxyl group facilitates hydrogen bonding, enhancing crystallinity. Applications: Widely used as a chiral ligand in asymmetric catalysis and as a precursor to cyclohexane-based pharmaceuticals .

rac-(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide Hydrochloride (CAS 2418595-71-6)

Structural Differences : Incorporates a phenyl group and a tetrahydrooxazine-derived side chain.

Properties : Molecular formula C19H29ClN2O2 (MW: 352.90 g/mol). The bulky phenyl and heterocyclic substituents suggest applications in targeting hydrophobic binding pockets .

Applications : Investigated in drug discovery for enzyme inhibition or receptor modulation .

Data Table: Key Properties of rac-(1R,2S)-2-(Aminomethyl)cyclohexane-1-carboxylic Acid Hydrochloride and Analogues

Biological Activity

Rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, cis is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structural characteristics enable it to interact with various biomolecules, influencing numerous biological pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 193.67 g/mol

- Structure : The compound features a cyclohexane ring with an aminomethyl group and a carboxylic acid functional group, contributing to its biological activity and versatility.

The biological activity of rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride is primarily attributed to its interactions with enzymes and receptors. The compound can modulate enzymatic pathways or receptor activities, leading to various physiological effects. Key mechanisms include:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.

- Receptor Binding : It can bind to receptors, potentially altering signaling pathways and physiological responses.

Biological Activity

Research indicates that rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that the compound may reduce oxidative stress by scavenging free radicals.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage in various in vitro models.

- Potential Anti-inflammatory Properties : Investigations into its anti-inflammatory effects are ongoing, with initial results indicating a reduction in pro-inflammatory cytokines.

Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride significantly reduced cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of apoptotic markers.

Study 2: Enzyme Modulation

In vitro assays revealed that the compound inhibited the activity of specific enzymes involved in metabolic pathways. For instance, it showed a notable inhibitory effect on glutamate decarboxylase, which is crucial in neurotransmitter regulation.

Comparative Analysis with Related Compounds

To further understand the unique properties of rac-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1S,2S)-2-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochloride | Cyclopropane ring structure | Smaller ring size may influence reactivity |

| (1R,2S)-(-)-2-Aminocyclohexanecarboxylic acid hydrochloride | Similar cyclohexane structure | Different stereochemistry affects biological activity |

| 3-(Aminomethyl)cyclohexane-1-carboxylic acid | Contains an additional carbon atom in the side chain | Potentially different pharmacokinetic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.